5-Bromo-2-((1-ethylcyclopropyl)methoxy)pyridine
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Overview
Description
5-Bromo-2-((1-ethylcyclopropyl)methoxy)pyridine: is a chemical compound with the molecular formula C11H14BrNO and a molecular weight of 256.14 g/mol . This compound is characterized by the presence of a bromine atom at the 5th position of the pyridine ring and a 1-ethylcyclopropylmethoxy group at the 2nd position. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-2-((1-ethylcyclopropyl)methoxy)pyridine typically involves the bromination of 2-((1-ethylcyclopropyl)methoxy)pyridine. The reaction is carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a suitable solvent like dichloromethane or acetonitrile .
Industrial Production Methods: Industrial production methods for this compound are not widely documented. the synthesis process can be scaled up by optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: The bromine atom in 5-Bromo-2-((1-ethylcyclopropyl)methoxy)pyridine can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions under appropriate conditions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiolate, and sodium alkoxide.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide can yield azido derivatives, while oxidation with potassium permanganate can produce carboxylic acids .
Scientific Research Applications
Chemistry: 5-Bromo-2-((1-ethylcyclopropyl)methoxy)pyridine is used as a building block in organic synthesis for the preparation of various heterocyclic compounds and pharmaceutical intermediates .
Biology: In biological research, this compound is utilized in the synthesis of bioactive molecules that can be used as probes or inhibitors in biochemical assays .
Industry: In the industrial sector, this compound is used in the production of agrochemicals, dyes, and other specialty chemicals .
Mechanism of Action
Comparison with Similar Compounds
5-Bromo-2-methoxypyridine: This compound has a similar structure but lacks the 1-ethylcyclopropyl group, making it less sterically hindered.
2-Bromo-5-methoxypyridine: This isomer has the bromine and methoxy groups at different positions, leading to different reactivity and properties.
Uniqueness: The presence of the 1-ethylcyclopropyl group in 5-Bromo-2-((1-ethylcyclopropyl)methoxy)pyridine imparts unique steric and electronic effects, making it a valuable intermediate in the synthesis of complex molecules .
Properties
Molecular Formula |
C11H14BrNO |
---|---|
Molecular Weight |
256.14 g/mol |
IUPAC Name |
5-bromo-2-[(1-ethylcyclopropyl)methoxy]pyridine |
InChI |
InChI=1S/C11H14BrNO/c1-2-11(5-6-11)8-14-10-4-3-9(12)7-13-10/h3-4,7H,2,5-6,8H2,1H3 |
InChI Key |
VCWQEVUQPGFHGI-UHFFFAOYSA-N |
Canonical SMILES |
CCC1(CC1)COC2=NC=C(C=C2)Br |
Origin of Product |
United States |
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